molecular formula C21H22N6O3S B3018244 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034381-10-5

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B3018244
CAS No.: 2034381-10-5
M. Wt: 438.51
InChI Key: SASQNEHDOQKUNP-UHFFFAOYSA-N
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Description

The compound "(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a heterocyclic hybrid molecule featuring three distinct structural motifs:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances solubility and bioavailability.
  • 2-Phenyl-2H-1,2,3-triazole methanone: A triazole moiety linked via a ketone bridge, often associated with bioactivity in antimicrobial and anticancer agents .

The sulfone group in the benzo[c]thiadiazole dioxide core may enhance metabolic stability compared to non-oxidized thiadiazole analogs .

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-24-19-9-5-6-10-20(19)26(31(24,29)30)16-11-13-25(14-12-16)21(28)18-15-22-27(23-18)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASQNEHDOQKUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine Moiety : Commonly found in many bioactive compounds, contributing to the overall pharmacological profile.
  • Triazole Ring : Associated with various therapeutic effects, including antifungal and anticancer activities.

The molecular formula is C17H19N5O3SC_{17}H_{19}N_{5}O_{3}S with a molecular weight of approximately 377.5377.5 g/mol. Its unique combination of functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds containing thiadiazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity .

Anticancer Activity

The triazole component is particularly noteworthy for its anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to reduced tumor growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Interaction with DNA/RNA : Some studies suggest that compounds with similar structures can intercalate into nucleic acids, disrupting replication and transcription processes.
  • Receptor Modulation : The piperidine ring may interact with various receptors in the body, modulating their activity and influencing physiological responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values ranging from 32 to 42 μg/mL.
Reported potent anticancer effects in vitro against breast cancer cell lines, showing a dose-dependent response.
Investigated the neuroprotective effects of similar thiadiazole derivatives in animal models of neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of heterocycles, as outlined below:

Feature Target Compound Analogues Key Differences
Core heterocycle Benzo[c][1,2,5]thiadiazole dioxide 1,3,4-Thiadiazole derivatives (e.g., compounds 13a–13d in ) ; 1,3,4-thiadiazol-2-amine derivatives () Sulfone group in target enhances oxidative stability; non-oxidized thiadiazoles in analogs .
Triazole moiety 2-Phenyl-2H-1,2,3-triazole methanone 1-Phenyl-1H-1,2,3-triazole derivatives (e.g., ) ; triazole-thiazole-acetamide hybrids () Methanone linker in target vs. ether or acetamide linkers in analogs .
N-containing ring Piperidine Dihydroquinazolinone () ; benzodiazepine derivatives () Piperidine’s conformational flexibility vs. planar fused rings in dihydroquinazolinones .

Table 1: Comparative Bioactivity of Structural Analogues

Compound Class Activity Mechanism Reference
Thiadiazole-triazoles Antitubercular (MIC: 0.5–2 µg/mL) Inhibition of mycobacterial enzymes
Triazole-quinazolinones Anticancer (IC₅₀: ~10 µM) DNA intercalation or topoisomerase inhibition
Benzoimidazole-triazoles Antimicrobial (IC₅₀: 5–20 µM) Disruption of bacterial cell membranes

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